5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of dichlorophenyl and methylphenyl groups attached to the triazole ring, along with a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichlorobenzaldehyde with 2-methylphenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization with thiourea in the presence of a suitable catalyst, such as hydrochloric acid, to yield the desired triazole-thiol compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify the triazole ring or the attached phenyl groups.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles like sodium methoxide or ammonia are used under basic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified triazole derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.
Mechanism of Action
The mechanism of action of 5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. The triazole ring can interact with various enzymes, modulating their activity. These interactions can affect cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol: Lacks the methyl group on the phenyl ring.
5-(2-chlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol: Has only one chlorine atom on the phenyl ring.
4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol: Lacks the dichlorophenyl group.
Uniqueness
5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both dichlorophenyl and methylphenyl groups, which can influence its chemical reactivity and biological activity. The combination of these groups with the triazole-thiol core provides a distinct set of properties that can be leveraged in various applications.
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3S/c1-9-4-2-3-5-13(9)20-14(18-19-15(20)21)11-7-6-10(16)8-12(11)17/h2-8H,1H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIRTXDTOXJSCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354140 |
Source
|
Record name | 5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93677-85-1 |
Source
|
Record name | 5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.